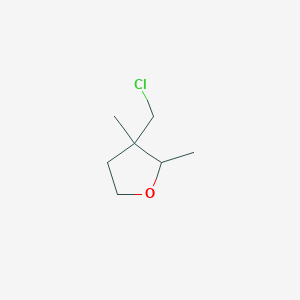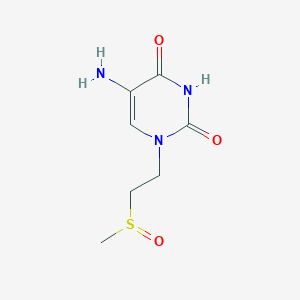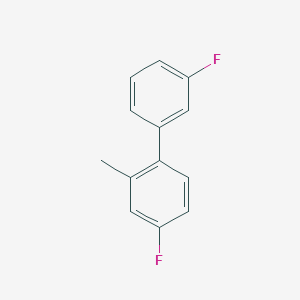
3',4-Difluoro-2-methylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4-Difluoro-2-methylbiphenyl is an organic compound with the molecular formula C13H10F2. It is a biphenyl derivative where two fluorine atoms are substituted at the 3’ and 4’ positions, and a methyl group is substituted at the 2 position of the biphenyl structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3’,4-Difluoro-2-methylbiphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include the use of a solvent such as toluene or ethanol, a palladium catalyst like Pd(PPh3)4, and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 3’,4-Difluoro-2-methylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3’,4-Difluoro-2-methylbiphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones or carboxylic acids, while substitution reactions can produce various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
3’,4-Difluoro-2-methylbiphenyl has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure, including the presence of fluorine atoms, can enhance the biological activity of derived molecules, making it a candidate for drug development.
Materials Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3’,4-Difluoro-2-methylbiphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. For example, fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
3,4’-Difluoro-2-methylbiphenyl: A closely related compound with similar structural features.
Difluoroalkanes: Compounds with two fluorine atoms attached to an alkane chain, which share some chemical properties with 3’,4-Difluoro-2-methylbiphenyl.
Uniqueness
3’,4-Difluoro-2-methylbiphenyl is unique due to its specific substitution pattern on the biphenyl structure. The presence of both fluorine atoms and a methyl group at distinct positions provides it with unique chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H10F2 |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
4-fluoro-1-(3-fluorophenyl)-2-methylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(14)8-10/h2-8H,1H3 |
Clave InChI |
MDJPUQMZAQYPAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
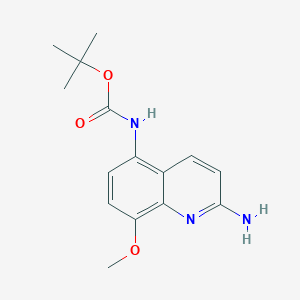
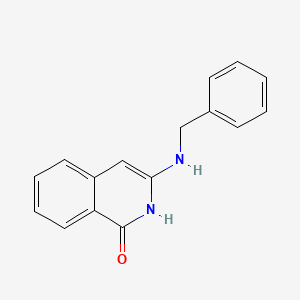

![1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13200952.png)


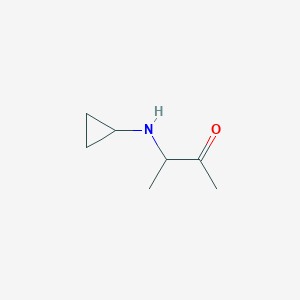
![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
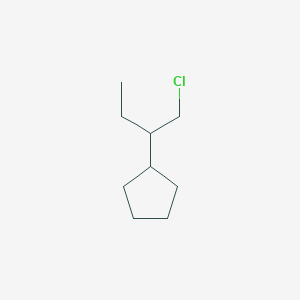
![2-chloro-N-[(3-chloroadamantan-1-yl)methyl]acetamide](/img/structure/B13200992.png)
